N-(2H-1,3-benzodioxol-5-yl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide
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Overview
Description
“N-(2H-1,3-benzodioxol-5-yl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide” is a complex organic compound that features a benzodioxole ring and a quinoxaline moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be synthesized through a cyclization reaction with formaldehyde.
Synthesis of the Quinoxaline Moiety: The quinoxaline ring can be prepared by condensing an o-phenylenediamine derivative with a diketone.
Coupling Reaction: The final step involves coupling the benzodioxole and quinoxaline intermediates through an acetamide linkage, often using reagents like acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions could target the quinoxaline moiety, potentially converting the oxo group to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent, particularly in oncology or neurology.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxole and quinoxaline rings could play a role in binding to these targets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)acetamide: Lacks the quinoxaline moiety.
2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide: Lacks the benzodioxole ring.
N-(2H-1,3-benzodioxol-5-yl)-2-(2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide: Similar structure but with different substitutions.
Uniqueness
The unique combination of the benzodioxole and quinoxaline rings in “N-(2H-1,3-benzodioxol-5-yl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide” may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H15N3O4 |
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Molecular Weight |
337.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide |
InChI |
InChI=1S/C18H15N3O4/c1-11-18(23)21(14-5-3-2-4-13(14)19-11)9-17(22)20-12-6-7-15-16(8-12)25-10-24-15/h2-8H,9-10H2,1H3,(H,20,22) |
InChI Key |
CJPFEXOVWCXUPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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